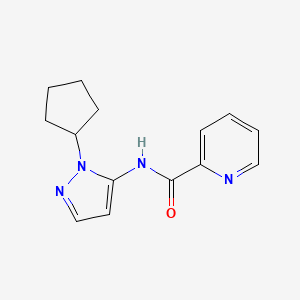
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide, also known as CPP or CPPene, is a chemical compound that has been widely studied for its potential as a therapeutic agent. CPPene is a pyrazole derivative that has been shown to have anti-cancer and anti-inflammatory properties.
Mécanisme D'action
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene works by inhibiting the activity of an enzyme called topoisomerase II. This enzyme is involved in DNA replication and is essential for cell division. By inhibiting topoisomerase II, N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene has also been shown to have antioxidant properties, which may help protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several potential future directions for research on N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene. One area of interest is in developing new formulations of N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene that are more soluble and easier to work with. Another area of interest is in exploring the potential of N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene in combination with other drugs to enhance its anti-cancer effects.
Méthodes De Synthèse
The synthesis of N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene involves the reaction of 2-cyclopentyl-3-hydroxy-1,4-naphthoquinone with 3-amino-2-pyridinecarboxamide in the presence of a base. The resulting product is then treated with a reducing agent to yield N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene.
Applications De Recherche Scientifique
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene has been studied extensively for its potential as a cancer treatment. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells. N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamideene has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and Crohn's disease.
Propriétés
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(12-7-3-4-9-15-12)17-13-8-10-16-18(13)11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNSWMRNZXPJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopentylpyrazol-3-yl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

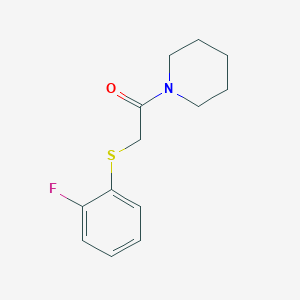
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)

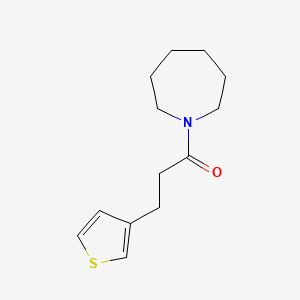
![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)
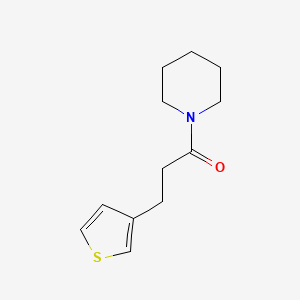
![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)
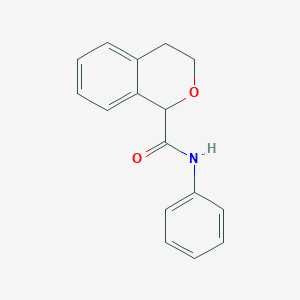
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)
![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)